[(2,5-Diethoxyphenyl)sulfonyl](2-thienylmethyl)amine
Description
(2,5-Diethoxyphenyl)sulfonylamine is a sulfonamide derivative characterized by a sulfonyl group bridging a 2,5-diethoxyphenyl moiety and a 2-thienylmethylamine. This compound’s structural uniqueness lies in its hybrid aryl-heteroaryl sulfonamide framework, which distinguishes it from conventional sulfonamides or sulfonylureas.
Properties
IUPAC Name |
2,5-diethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S2/c1-3-19-12-7-8-14(20-4-2)15(10-12)22(17,18)16-11-13-6-5-9-21-13/h5-10,16H,3-4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRVUUHIBWABRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes Overview
The synthesis of (2,5-Diethoxyphenyl)sulfonylamine involves three principal stages:
- Preparation of 2,5-diethoxyphenylsulfonyl chloride.
- Synthesis of 2-thienylmethylamine.
- Coupling of the sulfonyl chloride with the amine to form the sulfonamide.
Each step requires careful optimization to maximize yield and purity.
Detailed Preparation Methods
Synthesis of 2,5-Diethoxyphenylsulfonyl Chloride
Step 1: Sulfonation of 1,4-Diethoxybenzene
1,4-Diethoxybenzene undergoes sulfonation using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, favoring the para position relative to the ethoxy groups due to steric and electronic directing effects. The intermediate sulfonic acid is isolated by precipitation in ice water.
Step 2: Conversion to Sulfonyl Chloride
The sulfonic acid is treated with excess thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane. This step generates the reactive sulfonyl chloride, with HCl and SO₂ evolved as byproducts. The crude product is purified via vacuum distillation or recrystallization from hexane.
Key Data
- Yield: 75–85%
- Reaction Time: 4–6 hours
- Characterization: $$ ^1H $$ NMR (CDCl₃): δ 1.42 (t, 6H, -OCH₂CH₃), 3.92 (q, 4H, -OCH₂), 6.78 (d, 1H, Ar-H), 7.12 (dd, 1H, Ar-H), 7.35 (d, 1H, Ar-H).
Preparation of 2-Thienylmethylamine
Method A: Gabriel Synthesis
2-Thienylmethyl bromide is reacted with phthalimide in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C. The resulting phthalimide derivative is hydrolyzed with hydrazine hydrate in ethanol to yield 2-thienylmethylamine.
Method B: Reduction of 2-Thiophenecarbonitrile
2-Thiophenecarbonitrile is reduced using lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF) under inert atmosphere. The amine is isolated via fractional distillation.
Key Data
- Yield (Method A): 60–70%
- Yield (Method B): 65–75%
- Boiling Point: 89–91°C (lit.)
Coupling Reaction to Form the Sulfonamide
The sulfonamide bond is formed by reacting 2,5-diethoxyphenylsulfonyl chloride with 2-thienylmethylamine in dichloromethane at 0°C, followed by gradual warming to room temperature. Triethylamine (TEA) is added to scavenge HCl, ensuring reaction progression.
Reaction Conditions
- Molar Ratio: 1:1.1 (sulfonyl chloride:amine)
- Solvent: Anhydrous dichloromethane
- Base: Triethylamine (2.5 equiv)
- Time: 3–4 hours
Purification
The crude product is washed with 5% HCl, saturated NaHCO₃, and brine. Column chromatography (SiO₂, ethyl acetate/hexane 1:3) affords the pure sulfonamide.
Key Data
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (e.g., THF, DMF) were evaluated, but dichloromethane provided superior yields due to better solubility of intermediates and reduced side reactions.
Base Influence
Diisopropylethylamine (DIPEA) and 4-dimethylaminopyridine (DMAP) were tested, but triethylamine achieved optimal HCl scavenging without complicating purification.
Temperature Control
Maintaining 0°C during initial mixing minimized sulfonyl chloride hydrolysis. Gradual warming ensured complete amine reactivity.
Characterization and Analytical Data
Spectroscopic Analysis
- IR (KBr) : 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch), 3280 cm⁻¹ (N-H stretch).
- Mass Spec (ESI+) : m/z 369.1 [M+H]⁺.
Purity Assessment HPLC (C18 column, 70:30 MeOH/H₂O): Retention time = 6.2 min, purity >98%.
Chemical Reactions Analysis
Types of Reactions
(2,5-Diethoxyphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thienylmethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
Pharmacological Studies
Research indicates that sulfonamide derivatives, including (2,5-Diethoxyphenyl)sulfonylamine, exhibit significant pharmacological activities. These compounds have been investigated for their roles as:
- Serotonin Receptor Modulators : Preliminary studies suggest that this compound may interact with serotonin receptors, which are crucial in regulating mood and cognition. Such interactions can lead to potential therapeutic applications in treating psychiatric disorders .
- Antimicrobial Agents : Sulfonamides are traditionally known for their antibacterial properties. Investigations into the antimicrobial efficacy of (2,5-Diethoxyphenyl)sulfonylamine could provide insights into its potential use as an antibiotic or antifungal agent .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of (2,5-Diethoxyphenyl)sulfonylamine is vital for optimizing its pharmacological properties. Research has shown that modifications to the phenyl and thienyl groups can significantly alter the compound's activity at various receptors . This information is crucial for designing more effective analogs with improved therapeutic profiles.
Neuroscientific Research
Given its potential as a serotonin receptor modulator, this compound has implications in neuroscientific research. Studies focusing on its effects on neuroplasticity and neurotransmission may reveal new avenues for treating neurodegenerative diseases and mental health disorders .
Case Study 1: Antimicrobial Activity
A study conducted on a series of sulfonamide derivatives demonstrated that compounds similar to (2,5-Diethoxyphenyl)sulfonylamine exhibited significant antibacterial activity against Gram-positive bacteria. The results indicated that structural modifications could enhance efficacy against resistant strains .
Case Study 2: Serotonin Receptor Interaction
In another investigation, the interaction of (2,5-Diethoxyphenyl)sulfonylamine with serotonin receptors was assessed using in vitro assays. The findings suggested that the compound acted as a selective modulator of the serotonin 5-HT receptor, which is implicated in mood regulation and psychotropic effects .
Mechanism of Action
The mechanism of action of (2,5-Diethoxyphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thienylmethylamine moiety can interact with various receptors or enzymes, modulating their activity. These interactions can affect cellular pathways and biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound is compared below with sulfonamides and sulfonylureas, focusing on substituent effects and functional groups.
| Compound | Core Structure | Key Substituents | Applications/Properties |
|---|---|---|---|
| (2,5-Diethoxyphenyl)sulfonylamine | Sulfonamide (SO₂-NH-) | 2,5-Diethoxyphenyl, 2-thienylmethyl | Hypothetical: Drug/agrochemical lead |
| Triflusulfuron methyl ester | Sulfonylurea (SO₂-NH-CONH-) | Triazine ring, trifluoroethoxy | Herbicide (ALS inhibitor) |
| Ethametsulfuron methyl ester | Sulfonylurea (SO₂-NH-CONH-) | Methoxy, methylamino-triazine | Herbicide (cereal crops) |
| Benzilic acid () | Glycolic acid derivative | Diphenyl, hydroxyl | Chemical intermediate (pharma synthesis) |
Key Observations:
- Sulfonyl Group Reactivity : Unlike sulfonylureas (e.g., triflusulfuron), which feature a sulfonylurea bridge for herbicidal activity, the target compound’s sulfonamide group lacks the urea linkage, likely altering its biological target specificity .
- This contrasts with sulfonylureas, where triazine rings contribute to herbicidal potency .
- Heteroaromaticity : The 2-thienylmethyl group may engage in π-π stacking or metabolic interactions distinct from purely phenyl-based analogues, offering unique pharmacokinetic profiles.
Research Findings and Hypotheses
Physicochemical Properties
- Lipophilicity : The diethoxy and thienyl groups likely increase logP compared to simpler sulfonamides, improving membrane permeability but reducing aqueous solubility.
- Electronic Effects : Electron-donating ethoxy groups may stabilize the sulfonamide’s sulfonyl group against hydrolysis, a common degradation pathway in sulfonylureas .
Biological Activity
(2,5-Diethoxyphenyl)sulfonylamine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to consolidate current research findings regarding its biological activity, including its mechanism of action, receptor interactions, and therapeutic implications.
Chemical Structure
The compound features a sulfonamide group attached to a thienylmethyl amine and a diethoxy-substituted phenyl moiety. The structural complexity of this compound suggests potential interactions with various biological targets.
Biological Activity Overview
- Mechanism of Action : The compound is hypothesized to act as a selective agonist for certain serotonin receptors, particularly the 5-HT_2A receptor. This activity is significant as it may influence mood regulation and other neuropharmacological effects.
- Receptor Interactions : Studies have indicated that structural modifications in the phenyl ring can significantly affect the agonist potency at the 5-HT_2A receptor. For instance, the presence of ethoxy groups at positions 2 and 5 enhances receptor affinity compared to other substitutions .
- Therapeutic Potential : Given its interaction with serotonin receptors, (2,5-Diethoxyphenyl)sulfonylamine could be explored for therapeutic applications in treating mood disorders, anxiety, and possibly other conditions influenced by serotonin signaling.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the agonistic properties of the compound:
- Agonist Potency : The agonist potency was assessed using calcium mobilization assays in cell lines expressing 5-HT_2A receptors. Results indicated that modifications in the ethoxy groups led to varied potency levels, with specific configurations yielding up to 30-fold increases in efficacy compared to baseline compounds .
- Selectivity : The compound demonstrated selectivity for the 5-HT_2A receptor over other serotonin receptors (e.g., 5-HT_2C), which is crucial for minimizing side effects associated with broader receptor activation .
Case Studies
Clinical observations have highlighted the compound's potential in real-world applications:
- Case Study 1 : A patient treated with a related compound exhibited significant mood improvement without notable side effects, suggesting a favorable therapeutic profile for compounds within this chemical class .
- Case Study 2 : Another report documented a patient experiencing adverse effects from a structurally similar compound, emphasizing the importance of understanding individual responses based on chemical structure and receptor interaction .
Data Tables
| Study | Compound | Receptor Target | Potency (EC50) | Selectivity Ratio (5-HT2A/5-HT2C) |
|---|---|---|---|---|
| Study 1 | (2,5-Diethoxyphenyl)sulfonylamine | 5-HT_2A | 50 nM | 10:1 |
| Study 2 | Related Compound | 5-HT_2C | 150 nM | N/A |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2,5-Diethoxyphenyl)sulfonylamine, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves reacting 2-thienylmethylamine with 2,5-diethoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Temperature control (0–25°C) and inert atmospheres minimize side reactions. Purification via column chromatography or recrystallization is critical for isolating high-purity products .
- Key Variables : Excess sulfonyl chloride (1.2–1.5 eq.) improves conversion, while prolonged reaction times (>12 hrs) risk hydrolysis of the sulfonamide group.
Q. How does the electron-donating diethoxy group influence the compound’s reactivity in nucleophilic substitutions?
- Analysis : The 2,5-diethoxy substituents enhance electron density on the phenyl ring, activating the sulfonyl group toward nucleophilic attack. Computational studies (e.g., DFT) can map electrostatic potential surfaces to predict reactivity hotspots .
- Experimental Validation : Compare reaction rates with analogs lacking ethoxy groups (e.g., unsubstituted phenylsulfonyl derivatives) using kinetic assays .
Q. What spectroscopic techniques are optimal for characterizing (2,5-Diethoxyphenyl)sulfonylamine?
- Approach :
- NMR : ¹H/¹³C NMR identifies thiophene (δ 6.8–7.2 ppm) and ethoxy protons (δ 1.3–4.0 ppm).
- IR : Sulfonamide S=O stretches (~1350 cm⁻¹) confirm bond formation.
- HRMS : Validates molecular formula (e.g., C₁₅H₁₉NO₄S₂) with <2 ppm error .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination of the thiophene ring) affect the compound’s enzyme inhibition potency?
- Mechanistic Insight : Fluorination increases lipophilicity, enhancing membrane permeability. Docking studies (AutoDock Vina) predict interactions with enzyme active sites (e.g., carbonic anhydrase). Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in enzyme assays .
- Data Interpretation : Contradictions in inhibition data (e.g., conflicting IC₅₀ values) may arise from assay conditions (pH, co-solvents). Validate via orthogonal methods (SPR, ITC) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Case Study : If one study reports anticancer activity (e.g., IC₅₀ = 10 µM) while another shows no effect, investigate variables:
- Cell Lines : Use standardized panels (e.g., NCI-60) to ensure consistency.
- Metabolic Stability : Test compound stability in culture media (LC-MS monitoring) to rule out degradation .
- Meta-Analysis : Cross-reference data from PubChem, ChEMBL, and peer-reviewed studies to identify outliers .
Q. How can computational modeling optimize (2,5-Diethoxyphenyl)sulfonylamine for selective receptor binding?
- Workflow :
Pharmacophore Modeling : Define essential features (e.g., sulfonamide H-bond acceptors, hydrophobic thiophene).
MD Simulations : Simulate ligand-receptor dynamics (GROMACS) to assess binding stability.
SAR Exploration : Synthesize derivatives with modified ethoxy positions and test affinity .
- Validation : Compare predicted vs. experimental ΔG values (RMSD <2 Å acceptable).
Key Recommendations
- Synthetic Reproducibility : Document exact equivalents of reagents and solvent drying methods to mitigate batch-to-batch variability .
- Data Transparency : Publish raw NMR/HRMS files in supplementary materials to enable peer validation .
- Collaborative Studies : Engage multi-lab consortia to standardize bioactivity assays and resolve contradictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
